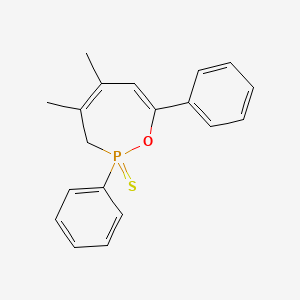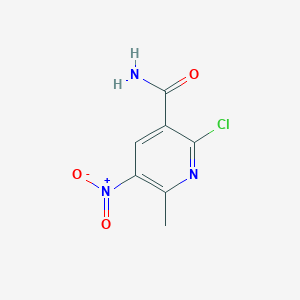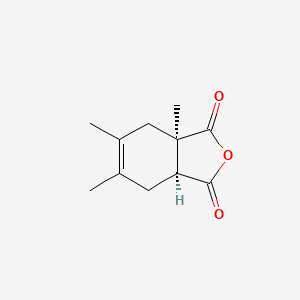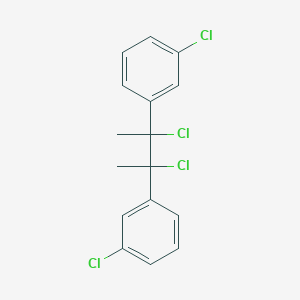
4,5-Dimethyl-2,7-diphenyl-2,3-dihydro-1,2lambda~5~-oxaphosphepine-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dimethyl-2,7-diphenyl-2,3-dihydro-1,2lambda~5~-oxaphosphepine-2-thione is a heterocyclic compound containing phosphorus, sulfur, and oxygen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dimethyl-2,7-diphenyl-2,3-dihydro-1,2lambda~5~-oxaphosphepine-2-thione typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired heterocyclic ring structure.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form.
Análisis De Reacciones Químicas
Types of Reactions
4,5-Dimethyl-2,7-diphenyl-2,3-dihydro-1,2lambda~5~-oxaphosphepine-2-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of phosphorus.
Reduction: Reduction reactions can lead to the formation of reduced phosphorus species.
Substitution: The compound can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
4,5-Dimethyl-2,7-diphenyl-2,3-dihydro-1,2lambda~5~-oxaphosphepine-2-thione has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 4,5-Dimethyl-2,7-diphenyl-2,3-dihydro-1,2lambda~5~-oxaphosphepine-2-thione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 4,5-Dimethyl-2,7-diphenyl-2,3-dihydro-1,2lambda~5~-oxaphosphepine-2-thione include other heterocyclic phosphorus compounds with similar structural features. Examples include:
- 4,5-Dimethyl-2,7-diphenyl-2,3-dihydro-1,2lambda~5~-oxaphosphepine-2-oxide
- 4,5-Dimethyl-2,7-diphenyl-2,3-dihydro-1,2lambda~5~-oxaphosphepine-2-sulfide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its ability to participate in a wide range of chemical reactions
Propiedades
Número CAS |
61157-00-4 |
|---|---|
Fórmula molecular |
C19H19OPS |
Peso molecular |
326.4 g/mol |
Nombre IUPAC |
4,5-dimethyl-2,7-diphenyl-2-sulfanylidene-3H-1,2λ5-oxaphosphepine |
InChI |
InChI=1S/C19H19OPS/c1-15-13-19(17-9-5-3-6-10-17)20-21(22,14-16(15)2)18-11-7-4-8-12-18/h3-13H,14H2,1-2H3 |
Clave InChI |
OCKFMEAGMFKBEA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(OP(=S)(C1)C2=CC=CC=C2)C3=CC=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dihexyl(methyl)[2-(triethoxysilyl)ethyl]silane](/img/structure/B14600000.png)




![6-[2-(2,4,6-Trianilinopyrimidin-5-yl)hydrazinylidene]cyclohexa-2,4-diene-1-thione](/img/structure/B14600023.png)
![Phenol, 2,6-bis(1,1-dimethylethyl)-4-[(phenylsulfonyl)methyl]-](/img/structure/B14600040.png)
![1-[(3-Chlorophenyl)(dimethyl)silyl]-N-methylmethanamine](/img/structure/B14600048.png)






